molecular formula C19H21N5OS B10969122 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B10969122
M. Wt: 367.5 g/mol
InChI Key: OBGSFNXFYBZEOD-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Reagents: Palladium catalysts, boronic acids, halogenated intermediates.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazoles and pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease, by binding to its fibrillization sites . This interaction can prevent the formation of toxic aggregates and protect neuronal cells from degeneration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with alpha-synuclein and potentially inhibit its aggregation sets it apart from other similar compounds.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H21N5OS/c1-2-24-18(16-9-6-11-20-13-16)22-23-19(24)26-14-17(25)21-12-10-15-7-4-3-5-8-15/h3-9,11,13H,2,10,12,14H2,1H3,(H,21,25)

InChI Key

OBGSFNXFYBZEOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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